molecular formula C20H18N2O2S B2955183 3-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one CAS No. 946300-41-0

3-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

Cat. No.: B2955183
CAS No.: 946300-41-0
M. Wt: 350.44
InChI Key: KVIZQFJURVIFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a pyrazinone derivative featuring a thioether-linked 2-oxo-2-(p-tolyl)ethyl substituent at position 3 and a p-tolyl group at position 1 of the pyrazinone ring. The presence of the p-tolyl group (a methyl-substituted phenyl moiety) and the thioether linkage may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-14-3-7-16(8-4-14)18(23)13-25-19-20(24)22(12-11-21-19)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIZQFJURVIFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a synthetic compound belonging to the pyrazinone class of heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N2O2SC_{19}H_{19}N_{2}O_{2}S, with a molecular weight of approximately 353.43 g/mol. The compound features a pyrazinone core linked to a thioether moiety, which is believed to play a crucial role in its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives, including compounds like this compound, exhibit a range of biological activities:

  • Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines with IC50 values ranging from 0.95 nM to 49.85 µM .
  • Anti-inflammatory Properties : The compound has been studied for its potential to inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase enzymes (COX). This is crucial in the development of anti-inflammatory drugs .
  • Antimicrobial Activity : Similar pyrazole derivatives have exhibited antimicrobial properties against various pathogens, including bacteria and fungi, making them candidates for further development in treating infections .

Anticancer Studies

A series of studies have evaluated the anticancer potential of pyrazole derivatives:

  • Study by Fan et al. investigated the cytotoxic effects of pyrazole derivatives on A549 cell lines, revealing that certain compounds induced autophagy without apoptosis, indicating a unique mechanism of action .
  • Xia et al. synthesized and tested various pyrazole derivatives for their ability to inhibit tumor growth, with some compounds showing IC50 values as low as 26 µM against specific cancer types .

Anti-inflammatory Mechanisms

Research has focused on the structure-activity relationship (SAR) of pyrazole derivatives:

  • Bindi et al. reported that certain thienopyrazoles inhibited Aurora-A kinase, which is involved in cell cycle regulation and inflammation processes . This suggests that modifications to the pyrazole structure can enhance anti-inflammatory activity.

Antimicrobial Evaluations

The antimicrobial efficacy of similar compounds has been documented:

  • A study highlighted that specific pyrazole derivatives exhibited significant antifungal activity against pathogens like Candida albicans and Aspergillus niger, showcasing their potential as therapeutic agents against fungal infections .

Comparative Data Table

Activity Type Compound Cell Line / Pathogen IC50 Value (µM)
AnticancerThis compoundA549 (Lung Cancer)49.85
MCF7 (Breast Cancer)0.95
Anti-inflammatoryThienopyrazolesAurora-A Kinase Inhibition0.067
AntimicrobialVarious Pyrazole DerivativesCandida albicansNot specified

Case Studies

Several case studies have been conducted focusing on the synthesis and biological evaluation of pyrazole derivatives:

  • Antitumor Activity Assessment : A comprehensive study evaluated multiple pyrazole compounds for their antitumor properties using various cancer cell lines, establishing a correlation between structural modifications and biological efficacy.
  • In vivo Studies : Some derivatives were tested in animal models to assess their therapeutic potential and safety profiles, providing insights into their pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on molecular features, synthetic methods, analytical data, and biological activities.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Pyrazinone and Pyrazoline Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Structural Features
Target Compound* C₂₀H₁₈N₂O₂S 350.44 Pyrazinone, p-tolyl, thioether, ketone 1-(p-tolyl)pyrazin-2-one core
7h () C₂₀H₁₇N₃O₃S 379.43 Pyrazinone, p-tolyl, methylthioethyl, nitro Nitro group at para position of phenyl
ME-1 () C₁₉H₂₂N₄O₂ 338.40 Pyrazoline, hydrazinyloxy, ketone 4,5-dihydropyrazol-1-yl core
3b () C₂₀H₁₈N₄OS₂ 394.51 Thiazolinone, p-tolyl, thioether, benzothiazole Aromatase inhibitory scaffold
Analytical and Spectral Data

Table 2: Analytical Properties of Comparable Compounds

Compound TLC Rf (Eluent) ¹H NMR Key Signals (δ, ppm) Purity (HPLC) Reference
ME-1 0.45 1.32 (4H, methylene), 4.81 (4H, side chain) N/A
ME-2 0.38 1.28 (4H, methylene), 4.82 (4H, side chain) N/A
7h N/A 3.65 (1H, dd, pyrazole ring; DMSO-d6) N/A
11a () N/A N/A 98.3%
3b () N/A N/A N/A

Key Observations :

  • Polarity : The lower TLC Rf of ME-2 (0.38) compared to ME-1 (0.45) suggests increased polarity due to the 4-fluorophenyl substituent .
  • NMR Trends: Pyrazinone derivatives (e.g., 7h) exhibit characteristic methylene and pyrazole ring proton signals in DMSO-d6, which may align with the target compound’s spectral profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.